molecular formula C16H18N2O B14137793 N-Benzyl-4-ethoxybenzenecarboximidamide

N-Benzyl-4-ethoxybenzenecarboximidamide

Cat. No.: B14137793
M. Wt: 254.33 g/mol
InChI Key: ZMGVYYVPLMPUDJ-UHFFFAOYSA-N
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Description

N-Benzyl-4-ethoxybenzenecarboximidamide: is an organic compound with the molecular formula C16H18N2O and a molecular weight of 254.33 g/mol . This compound is characterized by the presence of a benzyl group attached to a 4-ethoxybenzenecarboximidamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-4-ethoxybenzenecarboximidamide typically involves the reaction of 4-ethoxybenzenecarboximidamide with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-4-ethoxybenzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Benzyl-4-ethoxybenzenecarboximidamide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of N-Benzyl-4-ethoxybenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-4-methoxybenzenecarboximidamide
  • N-Benzyl-4-hydroxybenzenecarboximidamide
  • N-Benzyl-4-chlorobenzenecarboximidamide

Uniqueness

N-Benzyl-4-ethoxybenzenecarboximidamide is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific research applications where these properties are advantageous .

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

N'-benzyl-4-ethoxybenzenecarboximidamide

InChI

InChI=1S/C16H18N2O/c1-2-19-15-10-8-14(9-11-15)16(17)18-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H2,17,18)

InChI Key

ZMGVYYVPLMPUDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=NCC2=CC=CC=C2)N

Origin of Product

United States

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